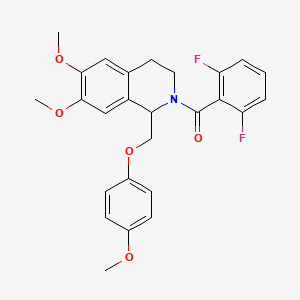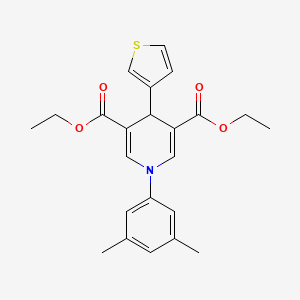
(2,6-difluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2,6-difluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a complex organic molecule that features multiple functional groups, including methoxy, phenoxy, and isoquinoline moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the isoquinoline core, introduction of the methoxy and phenoxy groups, and the final coupling with the difluorophenyl group. Typical reaction conditions might include:
Formation of Isoquinoline Core: This could involve a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy and Phenoxy Groups: These groups can be introduced via nucleophilic substitution reactions, where methoxy and phenoxy anions displace leaving groups on the isoquinoline core.
Coupling with Difluorophenyl Group: This step might involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or alkoxides can be used for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups might yield aldehydes or carboxylic acids, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with isoquinoline cores are often studied for their potential pharmacological activities. This compound might be investigated for its effects on various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it might interact with biological targets in a specific manner, making it a candidate for drug development.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with isoquinoline cores can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy and phenoxy groups might enhance the compound’s binding affinity or selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- (2,6-difluorophenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone
- (2,6-difluorophenyl)(6,7-dimethoxy-1-phenylisoquinolin-2(1H)-yl)methanone
- (2,6-difluorophenyl)(6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Uniqueness
The unique combination of functional groups in “(2,6-difluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone” might confer distinct chemical and biological properties. For example, the presence of both methoxy and phenoxy groups could enhance its solubility and binding interactions with biological targets.
Properties
Molecular Formula |
C26H25F2NO5 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2,6-difluorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C26H25F2NO5/c1-31-17-7-9-18(10-8-17)34-15-22-19-14-24(33-3)23(32-2)13-16(19)11-12-29(22)26(30)25-20(27)5-4-6-21(25)28/h4-10,13-14,22H,11-12,15H2,1-3H3 |
InChI Key |
XRUHIUAITRNBPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC=C4F)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210312.png)
![1-(2,5-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210319.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11210320.png)

![N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidi](/img/structure/B11210335.png)
![N-(3-chloro-4-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11210347.png)
![Ethyl 5-[({[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate](/img/structure/B11210350.png)
![3-amino-4-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11210356.png)
![1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11210360.png)
![4-butoxy-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11210362.png)
![3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11210377.png)
![2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B11210384.png)
![7-Ethoxy-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11210409.png)
![N-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210428.png)
